molecular formula C17H15FN6O3 B11262995 N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11262995
M. Wt: 370.3 g/mol
InChI Key: OZUFOZYYTKIJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that features a pyrimidine core substituted with fluorophenyl, methoxyphenyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of high-efficiency catalysts, continuous flow reactors, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis for creating more complex molecules. Its unique substitution pattern allows for the introduction of various functional groups, facilitating the development of new chemical entities.

Biology

  • Biochemical Probe : Investigated for its potential as a biochemical probe or inhibitor in various biological pathways. The compound may interact with specific enzymes or receptors, leading to modulation of biological processes.

Medicine

  • Therapeutic Potential : Research has indicated that N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine may exhibit anti-inflammatory and anti-cancer activities. Studies have explored its effects on immune modulation and its potential in treating conditions like asthma by inhibiting immunoglobulin E (IgE) signaling pathways.

Industry

  • Material Development : The compound is utilized in the development of advanced materials with specific properties. Its unique functional groups can enhance the performance of materials used in various applications.

Case Studies and Research Findings

  • Anti-Cancer Activity : A study demonstrated that derivatives of this compound showed significant anticancer activity against various cancer cell lines. The mechanism involved the inhibition of specific pathways critical for cancer cell proliferation .
  • Antitubercular Properties : Research into related compounds has shown promising results against Mycobacterium tuberculosis, indicating potential applications in developing affordable antitubercular agents .
  • Inflammatory Response Modulation : Another investigation revealed that the compound could modulate inflammatory cytokines, suggesting its use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Synthesis

The compound is characterized by a pyrimidine core substituted with a 4-fluorophenyl group and a 3-methoxyphenyl group, along with a nitro group. The synthesis typically involves multi-step organic reactions, including nitration and substitution reactions under controlled conditions to ensure high yield and purity .

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The presence of the fluorine atom enhances its binding affinity to microbial targets, which may contribute to its increased efficacy .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies on leukemia cell lines showed that this compound could reduce cell viability at micromolar concentrations .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The fluorinated phenyl moiety enhances the compound's ability to bind to these targets, potentially leading to the inhibition of critical pathways involved in microbial growth and cancer cell proliferation .

Case Study: Anticancer Activity Evaluation

A study conducted on the effects of this compound on leukemia L1210 cells revealed a dose-dependent response where concentrations as low as 10710^{-7} M significantly inhibited cell growth. The results suggested that the compound's mechanism involves modulation of apoptotic pathways, leading to increased rates of programmed cell death in malignant cells .

Concentration (M)Cell Viability (%)
10910^{-9}90
10710^{-7}60
10610^{-6}30

Antimicrobial Efficacy Against Bacterial Strains

In another study focusing on antimicrobial activity, this compound demonstrated potent activity against resistant strains of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) were found to be significantly lower than those of conventional antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Properties

Molecular Formula

C17H15FN6O3

Molecular Weight

370.3 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-2-N-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H15FN6O3/c1-27-13-4-2-3-12(9-13)21-17-22-15(19)14(24(25)26)16(23-17)20-11-7-5-10(18)6-8-11/h2-9H,1H3,(H4,19,20,21,22,23)

InChI Key

OZUFOZYYTKIJDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.